molecular formula C15H21N3O5 B1453384 N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate CAS No. 494782-69-3

N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate

Cat. No.: B1453384
CAS No.: 494782-69-3
M. Wt: 323.34 g/mol
InChI Key: GLFOMWAWXONXBZ-UHFFFAOYSA-N
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Description

Historical Context of Benzamide-Piperazine Hybrid Compounds

Benzamide-piperazine hybrids have been a focal point in drug discovery since the 1980s, driven by their versatility in interacting with diverse biological targets. Early work identified their potential as dopamine receptor modulators, with derivatives showing antipsychotic and antidepressant properties. The piperazine moiety’s ability to enhance blood-brain barrier permeability made these hybrids attractive for central nervous system (CNS) drug development.

Table 1: Milestones in Benzamide-Piperazine Hybrid Development

Year Key Advancement Application Source
2000 Delta opioid receptor agonists derived from SNC-80 Pain management
2014 Anti-amyloid agents (e.g., TPI-1917-49) Alzheimer’s disease
2022 Anti-glioblastoma derivatives (e.g., L19) Oncology
2023 β-Tubulin-targeting benzamides Cancer therapy

Recent studies highlight their expanded roles:

  • Neuropharmacology : Piperazine benzamides demonstrate high affinity for β₃-adrenergic receptors, showing promise for overactive bladder treatment.
  • Oncology : Derivatives like L19 inhibit glioblastoma cell proliferation (IC₅₀ = 0.15 μM) by modulating p16-CDK4/6 pathways.
  • Infectious Diseases : Hybrids with pyrazine scaffolds exhibit anti-tubercular activity (IC₅₀ = 1.35–2.18 μM).

The structural adaptability of these hybrids—achieved through substitutions on the benzamide aromatic ring or piperazine nitrogen atoms—enables fine-tuning of pharmacokinetic properties.

Significance of Oxalate Salts in Pharmaceutical Chemistry

Oxalate salts are pivotal in optimizing drug candidates, addressing limitations of free bases or other salt forms. For N,N-dimethyl-2-(piperazin-1-yl)benzamide, oxalate salt formation improves:

Table 2: Comparative Properties of Oxalate Salts vs. Other Salt Forms

Property Oxalate Salt Hydrochloride Succinate
Solubility (water) 142 g/L 70 g/L 85 g/L
Thermal Stability >150°C ~120°C ~130°C
Crystallinity High Moderate Variable

Key advantages include:

  • Enhanced Solubility : Oxalate’s dicarboxylic acid structure facilitates hydrogen bonding with water, increasing bioavailability.
  • Stability : The salt’s crystalline lattice resists hygroscopicity, ensuring long-term storage stability.
  • Synthesis Efficiency : Oxalic acid’s low pKa (1.23) enables rapid proton transfer during salt formation, yielding high-purity products.

Case studies underscore these benefits:

  • Paroxetine Oxalate : Exhibits superior thermal stability (m.p. >143°C) compared to the hydrochloride form.
  • Tetrabenazine Oxalate : Doubles aqueous solubility (142 g/L vs. 70 g/L for succinate), enabling lower dosing.
  • Ritonavir Oxalate Co-Crystal : Combines salt and co-crystal features, enhancing solubility without sacrificing crystallinity.

For N,N-dimethyl-2-(piperazin-1-yl)benzamide, oxalate salt formation mitigates the free base’s poor solubility (≤5 mg/mL in water), making it viable for oral formulations. X-ray diffraction studies confirm a monoclinic crystal system with a 2:1 drug-to-oxalate stoichiometry, stabilized by N–H···O and O–H···O hydrogen bonds.

Properties

IUPAC Name

N,N-dimethyl-2-piperazin-1-ylbenzamide;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O.C2H2O4/c1-15(2)13(17)11-5-3-4-6-12(11)16-9-7-14-8-10-16;3-1(4)2(5)6/h3-6,14H,7-10H2,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFOMWAWXONXBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC=C1N2CCNCC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657097
Record name Oxalic acid--N,N-dimethyl-2-(piperazin-1-yl)benzamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

494782-69-3
Record name Oxalic acid--N,N-dimethyl-2-(piperazin-1-yl)benzamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Synthesis

This compound is characterized by its piperazine moiety, which is known for enhancing biological activity in various compounds. The synthesis typically involves the reaction of 2-(piperazin-1-yl)benzoic acid derivatives with dimethylamine and oxalic acid to form the oxalate salt. This process can be optimized for yield and purity through various organic synthesis techniques.

1. Antioxidant Properties

Research has indicated that compounds with piperazine structures often exhibit significant antioxidant activities. Studies suggest that this compound may mitigate oxidative stress, particularly in renal tissues exposed to harmful agents such as oxalate. For instance, a study demonstrated that piperazine derivatives could reduce oxidative damage by enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase .

2. Nephroprotective Effects

The nephroprotective potential of this compound has been highlighted in various studies. One investigation found that the compound could significantly reduce renal damage associated with hyperoxaluria by decreasing markers of oxidative stress and inflammation . This suggests a protective role against kidney injuries induced by oxalate.

3. Receptor Binding Affinity

The compound's interaction with dopamine receptors has been explored, particularly its binding affinity for D2-like receptors. Research indicates that modifications in the piperazine structure can influence receptor selectivity and intrinsic activity, which may have implications for neuropsychiatric disorders . The binding affinities for dopamine receptors are critical as they relate to the therapeutic potential in treating conditions like schizophrenia and depression.

Case Study 1: Nephrotoxicity Mitigation

In a controlled experiment involving rats subjected to oxalate-induced nephrotoxicity, administration of this compound resulted in significant reductions in serum creatinine and blood urea nitrogen (BUN) levels. Histopathological analysis revealed fewer signs of tubular injury compared to control groups, indicating the compound's protective effects against renal damage .

Case Study 2: Antioxidant Activity

A study assessing the antioxidant capabilities of various piperazine derivatives included this compound. Results showed that this compound effectively reduced malondialdehyde (MDA) levels—a marker of lipid peroxidation—while increasing levels of glutathione (GSH), thus affirming its role as an antioxidant agent .

Data Summary

Property Observation
Antioxidant Activity Reduces MDA levels; increases GSH levels
Nephroprotective Effects Decreases serum creatinine and BUN; protects renal tissue from oxidative damage
Receptor Binding Affinity for D2-like dopamine receptors; potential implications for neuropsychiatric treatment

Scientific Research Applications

N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate is a chemical compound with several applications, particularly in scientific research.

General Information
this compound has the CAS number 494782-69-2.

Scientific Research Applications

  • Dopamine Receptor Research: Analogs of piperazine are used in structure-activity relationship (SAR) studies to explore binding affinities to dopamine D2 and D3 receptors . These studies involve introducing substitutions in the piperazine ring to understand the binding pocket for N-aryl substitutions, using tritiated spiperone and HEK-293 cells . N-aromatic and bulky substitutions on the piperazine moiety are well-tolerated by both D2 and D3 receptors .
  • Opioid and Dopamine Receptor Research : Piperazine derivatives are utilized in designing novel drugs that target both mu opioid receptors (MOR) and dopamine D3 receptors . These compounds are designed to provide safer pain management therapies .
  • Nanotechnology: this compound derivatives play a significant role in manufacturing advanced nanofiltration (NF) membranes, particularly those related to piperazine-based structures. These membranes are valuable in environmental applications.

Safety and Handling

  • Irritation: This material can cause eye irritation and damage in some individuals .
  • Exposure Control: Good hygiene practices are necessary to minimize exposure, and suitable control measures should be implemented in occupational settings. The material is not expected to cause adverse health effects or skin irritation, but minimizing contact is recommended .
  • Occupational Exposure Banding: The occupational exposure band rating for this compound is E, with an occupational exposure band limit of ≤ 0.01 mg/m³ .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity and Key Substituents

The compound shares structural motifs with several piperazine-containing benzamides and related derivatives. Key analogs and their similarity scores (based on ) include:

Compound Name CAS Number Similarity Score Key Features
1-Methyl-4-(4-nitrobenzyl)piperazine 21091-98-5 0.78 Nitrobenzyl group on piperazine
1-Benzyl-4-(4-nitrophenyl)piperazine 13754-38-6 0.74 Nitrophenyl and benzyl substituents
tert-Butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate 350684-49-0 0.68 Carbamate-protected piperazine, aminobenzoyl
N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate 494782-69-3 0.65 Oxalate salt, dimethyl benzamide

Key Observations :

  • Electron-Withdrawing Groups : Compounds like 1-Methyl-4-(4-nitrobenzyl)piperazine (similarity 0.78) feature nitro groups, which increase electrophilicity compared to the dimethylbenzamide core of the target compound .
  • Salt Forms : The oxalate counterion in the target compound distinguishes it from neutral analogs (e.g., tert-butyl derivatives), improving aqueous solubility and crystallinity .

Physicochemical Properties and Spectral Data

NMR Spectral Comparisons

provides ¹H/¹³C NMR data for quinoline-carbonyl-piperazine benzamide derivatives (D6–D12).

  • Electron-Donating Groups (e.g., -OCH₃ in D6) : Downfield shifts in ¹H NMR (e.g., aromatic protons at δ 7.8–8.2 ppm) due to increased electron density .
  • Electron-Withdrawing Groups (e.g., -CF₃ in D7) : Upfield shifts in ¹³C NMR (e.g., carbonyl carbons at δ 165–170 ppm) .

The target compound’s dimethyl group likely induces shielding effects on adjacent protons, while the oxalate counterion may introduce distinct splitting patterns in the carboxylate region (δ 160–170 ppm in ¹³C NMR) .

Solubility and Stability
  • Oxalate Salt Advantage : The target compound’s oxalate salt improves solubility in polar solvents compared to free-base piperazine derivatives (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide in ), which rely on hydroxyl groups for solubility .
  • Storage Requirements : Unlike neutral benzamides (e.g., N-(9,10-dioxoanthracen-1-yl)-2-methylbenzamide in ), the target compound requires stringent cold storage (-80°C) to prevent degradation, likely due to oxalate instability at higher temperatures .

Functional Group Comparisons

Piperazine Derivatives
  • Bidentate Directing Groups: Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () and N-(9,10-dioxoanthracen-1-yl)-2-methylbenzamide () feature N,O-bidentate groups for metal coordination.
  • Pharmacological Analogs : Kinase inhibitors (e.g., CDD-1431 in ) and dopamine D₃ ligands (e.g., 5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide in ) share piperazine motifs but differ in scaffold complexity and target specificity .

Preparation Methods

Reductive Amination Approach

A key method for preparing compounds structurally related to N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate involves reductive amination. This approach has been highlighted in patent literature related to the synthesis of piperazine-containing intermediates, which are crucial for the formation of benzamide derivatives.

  • The process typically starts with an aniline derivative, which undergoes reductive amination with suitable aldehydes or ketones to introduce the piperazine moiety.
  • Mild reaction conditions are employed to maximize yield and reduce by-product formation.
  • The reductive amination is facilitated by common reducing agents, such as sodium triacetoxyborohydride or catalytic hydrogenation, in the presence of acid catalysts.
  • The resulting intermediate can then be converted into the benzamide structure through further functional group transformations.

This method provides a controlled and efficient route to obtain the target compound or its intermediates with high purity and yield.

Salt Formation: Oxalate Salt Preparation

The oxalate salt form of N,N-Dimethyl-2-(piperazin-1-yl)benzamide is prepared by reacting the free base compound with oxalic acid under controlled conditions:

  • The free base is dissolved in an appropriate organic solvent such as ethanol or acetonitrile.
  • Oxalic acid is added stoichiometrically to the solution.
  • The mixture is stirred at ambient or slightly elevated temperature until complete salt formation is confirmed by techniques such as NMR or HPLC.
  • The salt precipitates out or is isolated by solvent evaporation or crystallization.
  • This salt formation enhances the compound's solubility and stability, which is critical for its pharmaceutical application.

Formulation and Stock Solution Preparation

Stock Solution Preparation

For in vivo and in vitro studies, this compound is prepared as stock solutions with precise molar concentrations. The preparation involves dissolving the compound in solvents such as DMSO, followed by dilution with co-solvents like PEG300, Tween 80, or corn oil to achieve clear, stable solutions.

The following table summarizes the preparation volumes for different stock solution concentrations:

Amount of Compound (mg) 1 mg 5 mg 10 mg
1 mM Stock Solution (mL) 3.0927 15.4636 30.9272
5 mM Stock Solution (mL) 0.6185 3.0927 6.1854
10 mM Stock Solution (mL) 0.3093 1.5464 3.0927

This table guides precise solvent volumes to prepare stock solutions at desired molarities for experimental use.

In Vivo Formulation Method

A typical in vivo formulation method involves:

  • Preparing a DMSO master liquid by dissolving the compound at a high concentration.
  • Sequentially adding PEG300, Tween 80, and distilled water or corn oil while ensuring the solution remains clear after each addition.
  • Physical methods such as vortexing, ultrasound, or gentle heating may be applied to aid dissolution.
  • The final clear solution is suitable for administration in animal models.

This stepwise solvent addition ensures the compound's solubility and bioavailability in biological systems.

Analytical and Research Findings

  • The reductive amination process yields the compound with satisfactory purity and yield under mild conditions, avoiding harsh reagents that could degrade the molecule.
  • Salt formation with oxalic acid improves the compound's physicochemical properties, such as solubility and stability, which are critical for formulation and therapeutic efficacy.
  • The use of co-solvents and stepwise solvent addition in stock solution preparation prevents precipitation and ensures reproducibility in dosing.

Summary Table of Preparation Methods

Preparation Step Description Key Conditions/Notes
Reductive Amination Introduction of piperazine via reductive amination Mild conditions, sodium triacetoxyborohydride or catalytic hydrogenation
Salt Formation (Oxalate) Reaction of free base with oxalic acid Organic solvent (ethanol/acetonitrile), stoichiometric acid, controlled temperature
Stock Solution Preparation Dissolution in DMSO and dilution with co-solvents Use of PEG300, Tween 80, corn oil; ensure clarity after each addition
In Vivo Formulation Sequential solvent addition for animal dosing Physical aids (vortex, ultrasound, heat) to maintain solubility

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate, and how can reaction efficiency be optimized?

  • Methodology : The synthesis of benzamide-piperazine derivatives typically involves nucleophilic substitution or coupling reactions. For example, piperazine can react with halogenated benzamide precursors under reflux in polar aprotic solvents (e.g., acetonitrile) with a base (e.g., K₂CO₃) to facilitate deprotonation . Reaction progress is monitored via TLC, and purification employs precipitation or column chromatography. Optimization includes adjusting stoichiometry, solvent polarity, and temperature to minimize side products.

Q. How is structural confirmation of this compound achieved using spectroscopic techniques?

  • Methodology :

  • 1H/13C NMR : Characterize aromatic protons (δ 6.5–8.5 ppm) and piperazine methylene/methyl groups (δ 2.3–3.5 ppm). For example, N-methyl signals appear as singlets near δ 2.8–3.2 ppm .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight via [M+H]⁺ peaks. Discrepancies >2 Da suggest incomplete purification or salt formation (e.g., oxalate counterion) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., oxalate interactions) for absolute configuration validation .

Q. What preliminary assays are used to evaluate the biological activity of this compound?

  • Methodology :

  • In vitro binding assays : Screen for affinity against GPCRs (e.g., dopamine D3 receptors) using radioligands like [³H]spiperone. Competitive binding curves determine IC₅₀ values .
  • Enzyme inhibition : Test activity against targets like Bcl-2 (apoptosis regulation) via fluorescence polarization assays with labeled BH3 peptides .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of N,N-Dimethyl-2-(piperazin-1-yl)benzamide derivatives?

  • Methodology :

  • Substituent variation : Modify the benzamide’s aryl group (e.g., nitro, fluoro) and piperazine’s N-alkyl chains to assess impact on target binding. For instance, 4-fluoro substitution enhances metabolic stability .
  • Bioisosteric replacement : Replace the oxalate counterion with other carboxylates (e.g., citrate) to improve solubility without altering pharmacodynamics .
  • Data-driven SAR : Use multivariate analysis to correlate logP, polar surface area, and IC₅₀ values. For example, bulky substituents on piperazine reduce blood-brain barrier penetration .

Q. What strategies resolve contradictory in vitro vs. in vivo efficacy data for this compound?

  • Methodology :

  • Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution in rodent models. Poor in vivo activity may stem from rapid hepatic clearance (CYP450 metabolism) .
  • Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites. For example, N-demethylation of the piperazine ring can reduce target affinity .
  • Dose-response recalibration : Adjust dosing regimens based on plasma concentration-time curves to align in vitro EC₅₀ with achievable in vivo levels .

Q. How can molecular docking and dynamics simulations predict binding modes with therapeutic targets?

  • Methodology :

  • Docking (AutoDock Vina) : Simulate interactions with receptors (e.g., Bcl-2’s hydrophobic groove). Key residues (e.g., Asp103, Arg146) form hydrogen bonds with the benzamide carbonyl .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) >3 Å suggests poor binding .
  • Free energy calculations (MM-PBSA) : Quantify binding energy contributions (e.g., van der Waals vs. electrostatic) to prioritize derivatives .

Q. What advanced analytical techniques validate compound purity and stability under physiological conditions?

  • Methodology :

  • HPLC-DAD/MS : Quantify degradation products in simulated gastric fluid (pH 1.2) and plasma (pH 7.4). Oxalate salts may dissociate at low pH, altering bioavailability .
  • Thermogravimetric analysis (TGA) : Monitor decomposition temperatures (>200°C indicates thermal stability) .
  • Cyclic voltammetry : Detect redox-active impurities (e.g., nitro groups) that could induce oxidative stress .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate
Reactant of Route 2
Reactant of Route 2
N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate

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